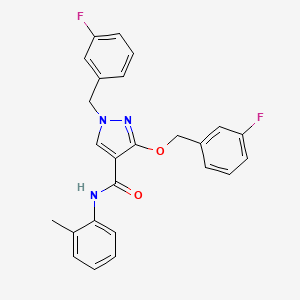
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.
实验室实验的优点和局限性
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound and can be easily synthesized using various methods. This compound has also been reported to have good solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are many future directions for the study of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide. One of the directions is to study its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its effects on other inflammatory mediators, such as leukotrienes and platelet-activating factor. Furthermore, it would be interesting to study the effects of this compound on different cell types, such as immune cells and neuronal cells, to understand its potential therapeutic applications.
合成方法
The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been reported in various scientific literature. One of the commonly used methods is the reaction of 3-fluorobenzylamine with 3-fluorobenzyl chloroformate, followed by the reaction with o-toluidine and 4,5-dihydro-1H-pyrazole-1-carboxamide. This method has been reported to yield the desired compound with good purity and yield.
科学研究应用
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2/c1-17-6-2-3-11-23(17)28-24(31)22-15-30(14-18-7-4-9-20(26)12-18)29-25(22)32-16-19-8-5-10-21(27)13-19/h2-13,15H,14,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFFKSXYDWNEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2880850.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)
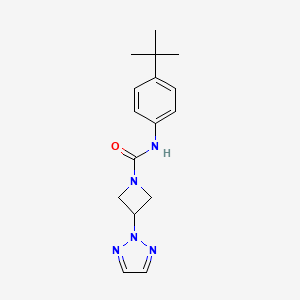
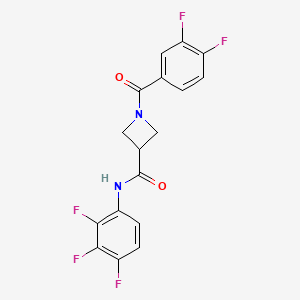




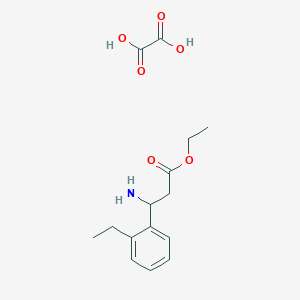
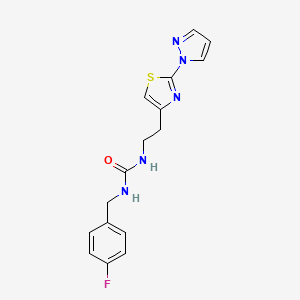
![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)
![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)